molecular formula C11H16FO3P B2403413 Diethyl 2-Fluorobenzylphosphonate CAS No. 63909-54-6

Diethyl 2-Fluorobenzylphosphonate

Cat. No. B2403413
CAS RN: 63909-54-6
M. Wt: 246.218
InChI Key: VLIMXNFVVHBLMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl 2-Fluorobenzylphosphonate involves several steps. A mixture of triethyl phosphite and 1-(bromomethyl)-2-fluorobenzene was stirred under N2 at 87 °C overnight . The mixture was then cooled to room temperature .


Molecular Structure Analysis

The molecular formula of Diethyl 2-Fluorobenzylphosphonate is CHFOP . It has an average mass of 260.199 Da and a monoisotopic mass of 260.061371 Da .


Chemical Reactions Analysis

Diethyl 2-Fluorobenzylphosphonate can undergo various chemical reactions. For instance, it can react via dipolar cycloaddition and other pathways to provide access to diverse classes of nitrogen heterocycles .


Physical And Chemical Properties Analysis

Diethyl 2-Fluorobenzylphosphonate has a density of 1.2±0.1 g/cm^3 . Its boiling point is 324.7±44.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.7±3.0 kJ/mol .

Scientific Research Applications

Safety and Hazards

Diethyl 2-Fluorobenzylphosphonate is considered hazardous . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIMXNFVVHBLMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-Fluorobenzylphosphonate

Synthesis routes and methods

Procedure details

Prepared according to the method used to prepare diethyl 3-fluorobenzylphosphonate starting with 1-(bromomethyl)-2-fluorobenzene. 1H NMR (CDCl3) δ: 7.36 (t, J=7.5 Hz, 1H), 7.19-7.25 (m, 1H), 7.07-7.13 (m, 1H), 7.04 (t, J=9.2 Hz, 1H), 3.99-4.08 (m, 4H), 3.15-3.24 (m, 2H), 1.25 (td, J=7.0, 0.9 Hz, 6H).
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